Acetamide,2-(2-benzothiazolylamino)-
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Overview
Description
Acetamide,2-(2-benzothiazolylamino)- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzothiazolylamino)- typically involves the reaction of 2-aminobenzothiazole with acetamide under specific conditions. One common method involves the use of a catalyst such as piperazine immobilized on nano-ZnO-sulfuric acid. This method is eco-friendly and provides high yields . The reaction conditions usually include stirring the reactants at elevated temperatures, often around 120°C, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Acetamide,2-(2-benzothiazolylamino)- may involve large-scale synthesis using similar catalytic methods. The use of nano-catalysts and solid supports can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2-benzothiazolylamino)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, elevated temperatures.
Reduction: Sodium borohydride, room temperature.
Substitution: Halogens, alkylating agents, varying temperatures depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
Acetamide,2-(2-benzothiazolylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzothiazolylamino)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of Acetamide,2-(2-benzothiazolylamino)- and other benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family, known for its diverse biological activities.
2-Substituted Benzothiazoles: A broad class of compounds with various substituents at the 2-position, each with unique properties and applications.
Uniqueness
Acetamide,2-(2-benzothiazolylamino)- is unique due to its specific structure, which combines the benzothiazole moiety with an acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)acetamide |
InChI |
InChI=1S/C9H9N3OS/c10-8(13)5-11-9-12-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,13)(H,11,12) |
InChI Key |
FLLDILSMZZTTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)N |
Origin of Product |
United States |
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